Cas no 849217-68-1 (cabozantinib)
cabozantinib Properties
Names and Identifiers
-
- XL184
- Cabozantinib (XL184, BMS-907351)
- 1,1-Cyclopropanedicarboxamide,N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N'-(4-fluorophenyl)-
- 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- C28H24FN3O5
- Cabozantinib
- Cabozantinib (XL184,BMS 907351,Cometriq®)
- Cabozantinib S-malate
- Cabozantinib, XL184
- N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- XL-180
- XL-184
- XL184 Cabozantinib
- [14C]-Cabozantinib
- BMS907351
- BMS-907351
- Cometriq
- cyclopropane-1,1-dicarboxylic acid [4-(6,7-dimethoxy-quinoline-4-yloxy)-phenyl]-amide (4-fluoro-phenyl)-amide
- N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- N-[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
- Cabozantinib Impurity
- 1,1-Cyclopropanedicarboxamide, N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N′-(4-fluorophenyl)- (9CI)
- N′-[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]-N-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide (ACI)
- 1-N-[4-(6,7-Dimethoxyquinolin-4-yl)oxyphenyl]-1-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- BMS 907351
- Cabometyx
- XL 184
- Cabozantinib (USAN)
- XL184 cpd
- UNII-1C39JW444G
- CABOZANTINIB [INN]
- CABOZANTINIB [WHO-DD]
- NSC-800066
- HMS3654G06
- BCP9000470
- D10062
- EX-A075
- N'-[4-[(6,7-DIMETHOXY-4-QUINOLINYL)OXY]PHENYL]-N-(4-FLUOROPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE
- BDBM50021574
- NCGC00263164-17
- Q795057
- N1-[4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl]-N1'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- XL-184 free base
- Cabozantinib (BMS-907351)
- N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- AS-16277
- SR-01000941569-1
- BRD-K51544265-001-01-8
- GTPL5887
- XL-184 (Cabozantinib,BMS907351)
- BCPP000308
- NCGC00263164-01
- XL-184 free base (Cabozantinib)
- AB01565831_02
- CABOZANTINIB [MI]
- N-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-N'-(4-fluorophenyl)cyclopropane-1,1- dicarboxamide
- 849217-68-1 (free base)
- n-(4-((6,7-dimethoxy-4-quinolinyl)oxy)phenyl)-n'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
- Cometriq (TN)
- NSC-761068
- SDCCGSBI-0646928.P001
- L01XE26
- SB20062
- NCGC00263164-14
- DB-023624
- XL-184,Cabozantinib, BMS-907351
- XL184 , BMS-907351
- BCP02591
- HY-13016
- DTXCID40156459
- XL-184 (Cabozantinib,BMS907351)?
- N-[4-[(6,7-Dimethoxyquinolin-4-yl)oxy]phenyl]-N inverted exclamation mark -(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- cyclopropane-1,1-dicarboxylic acid[4-(6,7-dimethoxy-quinoline-4-yloxy)-phenyl]-amide (4-fluoro-phenyl)-amide
- SR-01000941569
- BMS-907351 FREE BASE
- Cabozantinib; N'-?[4-?[(6,?7-?Dimethoxy-?4-?quinolinyl)?oxy]?phenyl]?-?N-?(4-?fluorophenyl)?-1,?1-cyclopropanedicarbox?amide; N'-[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]-N-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide; BMS 907351; N-[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
- Cabometyx (TN)
- 849217-68-1
- J-523016
- Carbozantinib
- N-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- SCHEMBL360795
- CCG-264678
- BRD-K51544265-001-06-7
- NSC800066
- Cabozantinib (XL-184)
- SW218093-3
- cabozantinibum
- Cabozantinib [USAN:INN]
- 1,1-CYCLOPROPANEDICARBOXAMIDE, N'-(4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)-N-(4-FLUOROPHENYL)-
- CABOZANTINIB [VANDF]
- 1,1-CYCLOPROPANEDICARBOXAMIDE, N-(4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)-N'-(4-FLUOROPHENYL)-
- CHEMBL2105717
- DB08875
- Cabozantinib [USAN]
- CHEBI:72317
- SY097158
- AKOS025142112
- 1,1-Cyclopropanedicarboxamide, N'-(4-((6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N-(4- fluorophenyl)-
- DTXSID10233968
- BRD-K51544265-001-04-2
- AC-25082
- N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N'-(4 fluorophenyl)cyclopropane-1,1-dicarboxamide
- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- s1119
- Cabozantinib (free base)
- 1C39JW444G
- CS-0278
- cyclopropane-1,1-dicarboxylic acid [4-(6,7-dimethoxy-quinoline-4-yloxy)-phenyl]-amide(4-fluoro-phenyl)-amide
- MFCD20926324
- NS00020240
- NSC761068
- +Expand
-
- MFCD20926324
- ONIQOQHATWINJY-UHFFFAOYSA-N
- 1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)
- O=C(C1(CC1)C(NC1C=CC(OC2C3C(=CC(=C(C=3)OC)OC)N=CC=2)=CC=1)=O)NC1C=CC(F)=CC=1
Computed Properties
- 501.17000
- 2
- 8
- 10
- 501.16999904g/mol
- 37
- 795
- 0
- 0
- 0
- 0
- 0
- 1
- 5.4
- 98.8Ų
Experimental Properties
- 5.68680
- 98.78000
- 758.1±60.0 °C at 760 mmHg
- No data available
- 412.3±32.9 °C
- 生物体外In Vitro:DMSO溶解度≥ 30 mg/mL(59.82 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- Powder
- 1.396
cabozantinib Security Information
cabozantinib Customs Data
- 2933499090
-
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
cabozantinib Price
cabozantinib Synthesis
Synthetic Circuit 1
1.2 Reagents: Thionyl chloride ; 30 min, reflux
1.3 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, rt
Synthetic Circuit 2
1.2 Reagents: Potassium carbonate Solvents: Tetrahydrofuran , Water ; 25 °C; 15 min, 25 °C
1.3 Reagents: Water ; 18 h
cabozantinib Raw materials
- 4-[(6,7-dimethoxyquinolin-4-yl)oxy]aniline
- Cyclopropane-1,1-dicarboxylic acid
- 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
cabozantinib Preparation Products
cabozantinib Suppliers
cabozantinib Related Literature
-
1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a reviewOlayinka O. Ajani,King T. Iyaye,Olabisi T. Ademosun RSC Adv. 2022 12 18594
-
2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffoldDaniel J. Baillache,Asier Unciti-Broceta RSC Med. Chem. 2020 11 1112
-
Zahra M. Alamshany,Eman M. Algamdi,Ismail M. M. Othman,Manal M. Anwar,Eman S. Nossier RSC Adv. 2023 13 12889
-
Benjamin J. Deadman,Mark D. Hopkin,Ian R. Baxendale,Steven V. Ley Org. Biomol. Chem. 2013 11 1766
-
Nguyen Minh Tam,Minh Quan Pham,Nguyen Xuan Ha,Pham Cam Nam,Huong Thi Thu Phung RSC Adv. 2021 11 17478
-
Kerim B. Kaylan,Stefan D. Gentile,Lauren E. Milling,Kaustubh N. Bhinge,Farhad Kosari,Gregory H. Underhill Integr. Biol. 2016 8 1221
-
Hany W. Darwish,Ali S. Abdelhameed,Ahmed H. Bakheit,Amer M. Alanazi RSC Adv. 2015 5 40484
-
Justin R. Pritchard,Michael J. Lee,Shelly R. Peyton Soft Matter 2022 18 3465
-
Girgis Obaid,Mans Broekgaarden,Anne-Laure Bulin,Huang-Chiao Huang,Jerrin Kuriakose,Joyce Liu,Tayyaba Hasan Nanoscale 2016 8 12471
-
Haijie Han,Qichuan Yin,Xiajing Tang,Xiaoning Yu,Qiang Gao,Yelei Tang,Andrzej Grzybowski,Ke Yao,Jian Ji,Xingchao Shentu J. Mater. Chem. B 2020 8 5143
849217-68-1 (cabozantinib) Related Products
- 350-03-8(1-(pyridin-3-yl)ethan-1-one)
- 2731-73-9(β-Chloro-L-alanine)
- 4500-58-7(2-Ethylbenzenethiol)
- 351-28-0(3'-Fluoroacetanilide)
- 3373-00-0(1,2,3,4-Tetrahydro-quinoline-6-ol)
- 354-51-8(1,2-Dibromo-1-chloro-1,2,2-trifluoroethane)
- 401-93-4(3-Chloro-5-nitrobenzotrifluoride)
- 78-27-3(1-ethynylcyclohexan-1-ol)
- 3038-48-0(2-(Trifluoromethyl)phenylacetic Acid)
- 116-38-1(Edrophonium chloride)